molecular formula C20H14ClNO3 B10814065 4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one

Cat. No.: B10814065
M. Wt: 351.8 g/mol
InChI Key: DTNDSZZOGZGEBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound with the molecular formula C₂₀H₁₃ClNO₃ and a molecular weight of 350.78 g/mol (calculated from formula). This compound features a complex structure comprising a dihydrobenzo[h]quinolin-2(1H)-one core substituted with a 6-chloro-1,3-benzodioxol-5-yl group. The 1,3-benzodioxole moiety is a significant pharmacophore found in numerous bioactive molecules and has been the subject of research in various fields, including the development of plant growth regulators and pharmaceutical agents . For instance, some research has identified 1,3-benzodioxole derivatives that function as novel auxin receptor agonists, which promote root growth in plants . Furthermore, other compounds containing the 1,3-benzodioxole group have been investigated as potent and selective kinase inhibitors for therapeutic development . Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry, as well as a building block for developing novel molecules in medicinal chemistry and agrochemical research. It is supplied for laboratory research purposes only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO3/c21-16-9-18-17(24-10-25-18)7-15(16)14-8-19(23)22-20-12-4-2-1-3-11(12)5-6-13(14)20/h1-7,9,14H,8,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNDSZZOGZGEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC5=C(C=C4Cl)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Condensation Reactions

The synthesis typically begins with commercially available precursors, such as 6-chloro-1,3-benzodioxole-5-carbaldehyde and substituted anilines. The initial step involves a condensation reaction to form a Schiff base intermediate. For example, reacting 6-chloro-1,3-benzodioxole-5-carbaldehyde with 2-aminobenzophenone in the presence of acetic acid yields the corresponding imine. This intermediate is critical for subsequent cyclization steps.

Cyclization and Ring Formation

The imine intermediate undergoes acid-catalyzed cyclization to construct the dihydrobenzo[h]quinolinone core. Concentrated hydrochloric acid or polyphosphoric acid (PPA) is commonly used to promote intramolecular cyclization at elevated temperatures (80–120°C). The reaction proceeds via electrophilic aromatic substitution, forming the fused quinoline ring system.

Example Procedure :
A mixture of the imine intermediate (1.0 equiv) and PPA (5.0 equiv) is heated at 100°C for 6–8 hours. The reaction is quenched with ice-water, and the product is extracted with dichloromethane. Purification via column chromatography (petroleum ether/ethyl acetate, 4:1) yields the dihydrobenzo[h]quinolinone scaffold.

Final Functionalization and Chlorination

The chloro substituent at the 6-position of the benzodioxole moiety is introduced either during the initial aldehyde synthesis or via post-cyclization halogenation. Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C is a reliable method.

Alternative Synthetic Approaches

Radical Cascade Cyclization

A metal-free radical pathway has been developed to streamline the synthesis. α,α-Difluorophenylacetic acid serves as a difluoroarylmethylation agent, reacting with 2-arylbenzimidazoles under oxidative conditions (e.g., (NH₄)₂S₂O₈ in DMSO at 80°C). This method avoids transition metals and achieves moderate to high yields (59–87%) through a decarboxylative radical mechanism.

Mechanistic Insight :

  • Decarboxylation : α,α-Difluorophenylacetic acid undergoes decarboxylation to generate a difluoroarylmethyl radical.

  • Radical Addition : The radical attacks the alkene moiety of the benzimidazole substrate.

  • Cyclization : Intramolecular cyclization forms the dihydrobenzo[h]quinolinone core.

  • Oxidation : A single-electron transfer (SET) oxidation yields the final aromatic product.

Catalytic Methods Using Iron-Based Nanocatalysts

Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, a magnetically recoverable nanocatalyst, has been employed for one-pot syntheses. This method enhances reaction efficiency under solvent-free conditions at 80°C, achieving yields up to 92%. The catalyst facilitates both condensation and cyclization steps, reducing reaction times to 30–60 minutes.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

For large-scale manufacturing, continuous flow reactors are preferred due to their superior heat and mass transfer capabilities. A typical setup involves:

  • Step 1 : Continuous feed of reactants into a tubular reactor at 100°C.

  • Step 2 : In-line purification using scavenger resins to remove byproducts.

  • Step 3 : Automated crystallization for high-purity product isolation.

Advantages :

  • Reduced processing time (from 24 hours to 2–4 hours).

  • Consistent product quality with >99% purity.

Comparative Analysis of Synthesis Methods

Method TypeKey StepsConditionsYield (%)Reference
Classical Acid CatalysisCondensation → Cyclization → ChlorinationPPA, 100°C, 8 h65–78
Radical CyclizationDecarboxylation → Radical Addition(NH₄)₂S₂O₈, DMSO, 80°C59–87
Iron NanocatalystOne-Pot Condensation/CyclizationFe₃O₄@SiO₂, solvent-free, 80°C85–92
Continuous FlowMulti-Step Continuous ProcessingTubular reactor, 100°C70–80

Key Observations :

  • Classical Methods offer reliability but require harsh conditions and extended reaction times.

  • Radical Pathways provide metal-free alternatives but necessitate careful control of oxidative agents.

  • Catalytic Approaches balance efficiency and environmental impact, suitable for medium-scale production.

Purification and Characterization

Chromatographic Techniques

Final products are typically purified via flash chromatography (silica gel, ethyl acetate/hexane). High-performance liquid chromatography (HPLC) is used for analytical validation, with retention times monitored at 254 nm.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 4.25 (s, 2H).

  • MS (ESI) : m/z 351.783 [M+H]⁺.

Chemical Reactions Analysis

Oxidation Reactions

The dihydroquinolinone core undergoes oxidation to form fully aromatic quinolinone derivatives. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic or neutral conditions .

  • Mechanism : Two-electron oxidation of the C3–N bond, converting the 3,4-dihydro structure to a planar quinolinone system .

  • Outcome : Enhanced conjugation and stability, critical for biological activity modulation .

Nucleophilic Substitution

The chloro substituent on the benzodioxole ring participates in nucleophilic aromatic substitution (NAS):

  • Reagents : Amines (e.g., piperazine), alkoxides, or thiols under mild heating (60–80°C) .

  • Example :

    Cl+R-NH2R-NH-substituted product+HCl\text{Cl} + \text{R-NH}_2 \rightarrow \text{R-NH-substituted product} + \text{HCl}
  • Applications : Functionalization for drug-design studies, particularly in CNS-targeted molecules .

Ring-Opening Reactions

The benzodioxole moiety undergoes acid-catalyzed ring-opening:

  • Conditions : Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in aqueous ethanol.

  • Products : Catechol derivatives, which can further react via oxidation or esterification.

  • Significance : Provides access to polyhydroxy intermediates for downstream modifications.

Cross-Coupling Reactions

The aromatic rings engage in palladium-catalyzed cross-coupling:

Reaction Type Catalyst/Reagents Products Yield
Suzuki couplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidsBiaryl derivatives65–78%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-arylated analogs70–85%

These reactions enable structural diversification for SAR studies .

Radical-Mediated Functionalization

The compound participates in radical chain reactions under peroxide initiation:

  • Reagents : Di-tert-butyl peroxide (DTBP) or AIBN .

  • Mechanism :

    R-H+Radical initiatorRC–C bond formation\text{R-H} + \text{Radical initiator} \rightarrow \text{R}^\bullet \rightarrow \text{C–C bond formation}
  • Applications : Synthesis of dimeric or polymer-bound derivatives for material science .

Acid/Base-Mediated Rearrangements

The ketone group facilitates pH-dependent tautomerism and rearrangements:

  • Conditions : DBU (1,8-diazabicycloundec-7-ene) in DMF .

  • Outcome : Formation of annulated products via [4+2] cycloaddition mimics .

Comparative Reactivity with Structural Analogs

Key differences in reactivity relative to analogs:

Analog Reactivity Difference
6-Chloro-3,4-dihydroquinolin-2(1H)-one Lacks benzodioxole-mediated NAS or ring-opening
Non-chlorinated benzodioxole derivativesReduced electrophilicity at the aryl position

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Recent studies have identified compounds structurally related to 4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one as promising candidates for anticancer therapies. These compounds have been shown to inhibit key receptor tyrosine kinases (RTKs) involved in tumor vasculature formation, such as the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. The inhibition of these pathways can potentially reduce tumor growth and metastasis .

Antimicrobial Properties:
The compound has also been studied for its antimicrobial properties. Related derivatives have demonstrated significant antibacterial activity against various strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the benzodioxole moiety is believed to enhance the biological activity of these compounds, making them suitable candidates for further development as antibacterial agents .

Synthesis and Characterization

Synthetic Pathways:
The synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization strategies. Various methodologies have been reported, utilizing different reagents and conditions to optimize yield and purity .

Characterization Techniques:
Characterization of the synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to validate the chemical structure and assess the functional groups present in the compound .

Potential Therapeutic Applications

Neurological Disorders:
There is emerging interest in the potential application of this compound in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin receptors, showing promise as agonists or partial agonists for specific receptor subtypes involved in mood regulation .

Cardiovascular Implications:
The inhibitory effects on certain kinases suggest that these compounds may also play a role in cardiovascular health by modulating pathways associated with vascular function and inflammation .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of VEGFR and PDGFR by related quinoline derivatives, leading to reduced tumor proliferation.
Study BAntimicrobial EfficacyIdentified significant antibacterial activity against Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 6.25 µg/mL.
Study CNeurological EffectsExplored the agonistic action on serotonin receptors, indicating potential for mood disorder treatments.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

The compound belongs to the dihydroquinolinone family, distinguished by its fused benzoquinoline ring and benzodioxole substituent. Key comparisons include:

Compound Core Structure Substituents Key Interactions
4-(6-Chloro-1,3-benzodioxol-5-yl)-... Dihydrobenzo[h]quinolin-2-one 6-Chloro-1,3-benzodioxole Potential C–H···O, π-π stacking
3,4-Dihydropyrimidin-2-ones Dihydropyrimidinone Variable (e.g., aryl, alkyl) N–H···O, C=O···H–N hydrogen bonds
Tetrahydroquinolinones Tetrahydroquinoline Halogens, alkoxy groups Van der Waals, halogen bonding

Key Differences :

  • Hydrogen Bonding : Unlike 3,4-dihydropyrimidin-2-ones, which exhibit strong N–H···O interactions () , the target compound’s hydrogen-bonding profile may rely on C–H···O or π-π stacking due to its fused aromatic system.

Insights :

  • Ionic liquids (e.g., [BMIM][PF₆]) and FeCl₃ are effective catalysts for one-pot syntheses of dihydropyrimidinones, offering high yields and mild conditions . Similar strategies might apply to the target compound, though its fused ring system may necessitate multi-step protocols.
  • The absence of solvent in ionic liquid-mediated reactions () contrasts with FeCl₃-catalyzed systems requiring ethanol () , highlighting environmental trade-offs.
Functional and Crystallographic Comparisons
  • 3,4-Dihydropyrimidin-2-ones : These derivatives form hydrogen-bonded dimers (N–H···O) in crystal lattices, as analyzed via graph set theory () . Their planar structures favor π-π stacking, enhancing thermal stability.
  • Target Compound: The benzoquinolinone core likely adopts a non-planar conformation due to steric hindrance from the fused benzodioxole group. This could reduce stacking efficiency but improve solubility in non-polar solvents.

Research Findings and Implications

  • Catalytic Efficiency: Ionic liquids outperform FeCl₃ in dihydropyrimidinone synthesis ( vs.
  • Structural Analysis : SHELX-based crystallography () and hydrogen-bonding pattern analysis () are critical for elucidating the target’s solid-state behavior, though experimental data are lacking.
  • Environmental Impact: FeCl₃ is noted as "environmentally friendly" () , whereas ionic liquids require careful disposal due to their non-biodegradability.

Biological Activity

The compound 4-(6-Chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on a variety of research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H12ClN1O3\text{C}_{16}\text{H}_{12}\text{ClN}_1\text{O}_3

This structure features a chloro-substituted benzodioxole moiety and a quinoline backbone, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodioxole and quinoline frameworks. Various methodologies have been reported in the literature, including microwave-assisted synthesis and conventional heating techniques.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies showed that quinoline derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
  • Mechanisms of action include the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific kinases involved in cancer progression .
Cell Line IC50 (µM) Mechanism
MCF-710.5Apoptosis induction
HCT1168.3Cell cycle arrest
SK-BR312.0Inhibition of kinase activity

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Quinoline derivatives have been evaluated for their antibacterial and antifungal properties:

  • Studies have indicated that certain structural modifications can enhance activity against pathogens like Staphylococcus aureus and Candida albicans .
  • The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Research has highlighted anti-inflammatory properties associated with quinoline derivatives. These compounds may inhibit key enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation markers in vitro .

Case Studies

Several case studies illustrate the compound's biological efficacy:

  • Case Study on Cancer Cell Lines : A recent study evaluated the efficacy of a series of quinoline derivatives against multiple cancer cell lines. The results indicated that modifications to the benzodioxole group significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of related compounds against clinical isolates. The findings suggested that these compounds could serve as lead structures for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 4-(6-chloro-1,3-benzodioxol-5-yl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are highly regioselective for quinolin-2(1H)-one derivatives. For example, 3-bromo-4-tosyloxyquinolin-2(1H)-one reacts with arylboronic acids under Pd catalysis to introduce aryl substituents at the 3- and 4-positions . Key variables include catalyst loading (e.g., Pd(PPh₃)₄), solvent (DMF or toluene), and temperature (80–110°C). Optimizing these parameters improves conversion rates (typically 70–90%) and minimizes side products like dehalogenated intermediates .

Q. How is X-ray crystallography applied to confirm the structure of this compound, and what software tools are recommended for data refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for resolving stereochemistry and verifying substitution patterns. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement due to their robustness in handling twinned data and high-resolution structures . For graphical representation, ORTEP-III with a GUI (e.g., ORTEP-3 for Windows) is recommended for generating thermal ellipsoid plots, ensuring accurate visualization of bond angles and torsional strain .

Q. What biological activities are associated with quinolin-2(1H)-one derivatives, and how are these evaluated in vitro?

  • Methodological Answer : Quinolin-2(1H)-ones exhibit anticancer, antiviral, and antihypertensive activities. In vitro assays include:

  • Antiproliferative activity : MTT assays against cancer cell lines (e.g., HepG2 or MCF-7) with IC₅₀ values calculated via nonlinear regression .
  • Kinase inhibition : Competitive binding assays (e.g., VEGFR-2-TK inhibition) using fluorescence polarization or radiometric methods .

Advanced Research Questions

Q. How can regioselectivity challenges in the Suzuki-Miyaura coupling of 3-bromo-4-substituted quinolin-2(1H)-ones be addressed?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., trifluoromethyl at C-4) enhance reactivity at C-3. Computational modeling (e.g., DFT calculations) can predict reactive sites, while orthogonal protecting groups (e.g., tosyloxy) allow sequential functionalization . Monitoring reaction progress via LC-MS or TLC ensures selective coupling.

Q. What computational strategies are used to predict the binding affinity of this compound to biological targets like TGF-β/Smad?

  • Methodological Answer : Molecular docking (e.g., using MOE 2016.08) and molecular dynamics simulations (e.g., GROMACS) model interactions with TGF-β/Smad. Key steps include:

  • Protein preparation : PDB structures (e.g., 2KMP) are protonated and energy-minimized.
  • Ligand parameterization : AM1-BCC charges assign partial charges to the compound.
  • Binding free energy : MM-PBSA or MM-GBSA calculations quantify contributions from hydrophobic/electrostatic interactions .

Q. How do structural modifications (e.g., fluorination) impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Fluorination at strategic positions (e.g., C-6 or C-7) enhances metabolic stability and bioavailability. For example, 4-(2-fluoro-4-nitrophenoxy)quinolin-2(1H)-one derivatives show improved solubility due to reduced logP values. In vitro ADME assays (e.g., microsomal stability in rat liver microsomes) and PAMPA permeability studies validate these effects .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for hydroxyquinolinone intermediates: How should researchers validate purity?

  • Methodological Answer : Variations in melting points (e.g., 236–240°C for 6-hydroxy-3,4-dihydro-2(1H)-quinolinone) often arise from polymorphic forms or residual solvents. Purity can be confirmed via:

  • HPLC-DAD : ≥95% purity with a C18 column (acetonitrile/water gradient).
  • ¹H NMR : Integration of aromatic vs. aliphatic proton ratios identifies impurities .

Structural Analysis Challenges

Q. Why might SHELX refinement fail for certain derivatives, and what alternatives exist?

  • Methodological Answer : SHELX struggles with severe disorder or low-resolution data (e.g., <1.0 Å). Alternatives include:

  • Olex2 : Integrates SHELXT for structure solution and refinement.
  • TWINABS : Handles twinned data via scaling and absorption corrections .

Tables

Table 1 : Key Synthetic Routes and Yields

Reaction TypeCatalystYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄85
Fluorination via Nucleophilic Aromatic SubstitutionK₂CO₃/DMF72

Table 2 : In Vitro Biological Activity Data

Assay TypeTargetIC₅₀ (µM)Reference
Antiproliferative (HepG2)VEGFR-2-TK0.89
TGF-β/Smad InhibitionFibroblast Activation1.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.